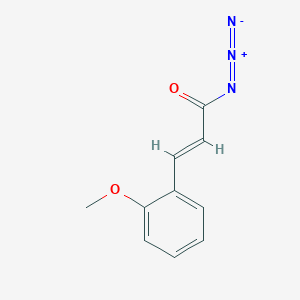
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is an organic compound characterized by the presence of an azide group attached to a propenoyl moiety, which is further substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide typically involves the reaction of (2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the stability of the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the potentially explosive azide group.
化学反应分析
Types of Reactions
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Corresponding amines.
科学研究应用
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-3-(2-methoxyphenyl)prop-2-enoyl azide involves the reactivity of the azide group. In biological systems, the azide group can react with alkyne-containing molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is often used in bioconjugation and labeling studies.
相似化合物的比较
Similar Compounds
(2E)-3-(2-methoxyphenyl)prop-2-enoyl chloride: Similar structure but with a chloride group instead of an azide.
(2E)-3-(2-methoxyphenyl)prop-2-enoyl amine: Similar structure but with an amine group instead of an azide.
Uniqueness
(2E)-3-(2-methoxyphenyl)prop-2-enoyl azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in cycloaddition reactions and bioconjugation studies.
属性
CAS 编号 |
118652-95-2 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC 名称 |
(E)-3-(2-methoxyphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-5-3-2-4-8(9)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ |
InChI 键 |
WIXPQXNMOKLVKM-VOTSOKGWSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/C(=O)N=[N+]=[N-] |
规范 SMILES |
COC1=CC=CC=C1C=CC(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


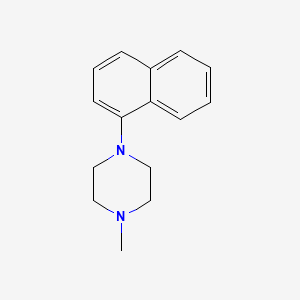
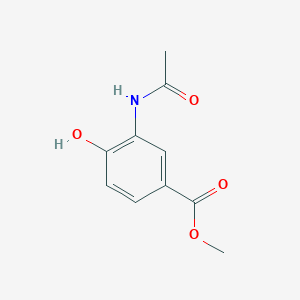
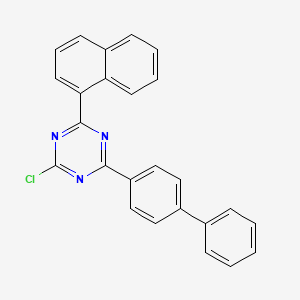
![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)
![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
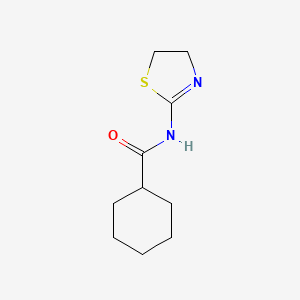
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
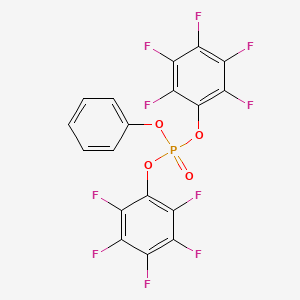


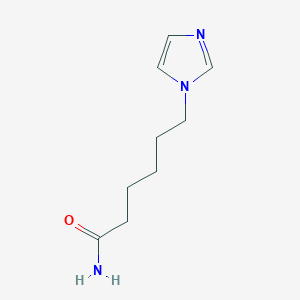
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
